(4-bromo-1,2-phenylene)dimethanol

Description

The exact mass of the compound [5-Bromo-2-(hydroxymethyl)phenyl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

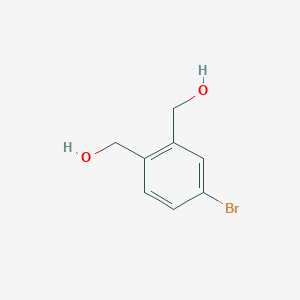

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-bromo-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQKHXCSNFITHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445053 | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171011-37-3 | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-bromo-2-(hydroxymethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-bromo-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 171011-37-3

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 171011-37-3 | [1] |

| Molecular Formula | C₈H₉BrO₂ | |

| Molecular Weight | 217.06 g/mol | |

| Melting Point | 67-67.5 °C | [1] |

| Physical Form | Colorless solid | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis

A detailed experimental protocol for the synthesis of (4-bromo-1,2-phenylene)dimethanol has been documented. The synthesis involves the reduction of 5-bromoisobenzofuran-1,3-dione.

Experimental Protocol: Synthesis from 5-bromoisobenzofuran-1,3-dione

This protocol outlines the reduction of 5-bromoisobenzofuran-1,3-dione to yield this compound.

Materials:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous toluene

-

1 M diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous hydrochloric acid

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Under ice-bath cooling conditions, a 1 M toluene solution of diisobutylaluminum hydride (3 mmol) is slowly added to an anhydrous toluene solution of 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol).[1]

-

The reaction mixture is stirred at room temperature for 1.5 hours.[1]

-

Subsequently, 10% aqueous hydrochloric acid solution (0.7 mL) is slowly added at 0°C.[1]

-

The reaction mixture is diluted with toluene (1 mL) and stirring is continued at room temperature for 1 hour.[1]

-

The mixture is then filtered through diatomaceous earth and extracted with ethyl acetate (3 x 20 mL).[1]

-

The combined organic phases are washed with saturated saline solution (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]

-

The resulting residue is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to afford this compound as a colorless solid (89 mg, 91% yield).[1]

Synthesis Workflow Diagram

Applications in Research and Drug Development

Currently, there is a notable absence of published literature detailing the specific applications of this compound in drug development or its interaction with biological signaling pathways. While the presence of the bromophenyl group and two hydroxymethyl functionalities suggests potential for this molecule to serve as a scaffold or intermediate in the synthesis of more complex molecules, its direct biological activity remains uninvestigated.

The core structure is a substituted benzene ring, a common motif in many pharmaceutical compounds. The bromo-substituent can influence the lipophilicity and metabolic stability of a molecule, and the hydroxymethyl groups provide points for further chemical modification and derivatization.

Potential Research Directions

Given the lack of current data, the following represents a logical workflow for investigating the potential of this compound in a drug discovery context.

Researchers and drug development professionals are encouraged to consider this molecule as a starting point for the synthesis of novel compounds for biological screening. The lack of existing data presents an opportunity for novel research and discovery.

References

Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (4-bromo-1,2-phenylene)dimethanol, a valuable building block in organic synthesis and drug discovery. This document details established synthetic protocols, discusses potential alternative routes, and summarizes key analytical data.

Introduction

This compound (CAS No: 171011-37-3) is a disubstituted aromatic diol. The presence of a bromine atom and two hydroxymethyl groups on the benzene ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The bromine atom can be functionalized through various cross-coupling reactions, while the diol moiety allows for the construction of macrocycles, polymers, and other intricate architectures. This guide outlines a reliable method for its preparation from commercially available starting materials.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 5-bromoisobenzofuran-1,3-dione (also known as 4-bromophthalic anhydride).

Synthesis via Reduction of 5-bromoisobenzofuran-1,3-dione with Diisobutylaluminum Hydride (DIBAL-H)

A documented method for the preparation of this compound is the reduction of 5-bromoisobenzofuran-1,3-dione using diisobutylaluminum hydride (DIBAL-H). This reducing agent is effective for the conversion of esters and lactones to alcohols.

Reaction Scheme:

Caption: Synthesis of this compound.

To a solution of 5-bromoisobenzofuran-1,3-dione (0.47 mmol, 106 mg) in anhydrous toluene, a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol, 3 mL) is added slowly under ice-bath cooling conditions. The reaction mixture is then stirred at room temperature for 1.5 hours. Subsequently, the reaction is quenched by the slow addition of a 10% aqueous hydrochloric acid solution (0.7 mL) at 0°C. The mixture is diluted with toluene (1 mL) and stirred at room temperature for an additional hour.

The resulting mixture is filtered through diatomaceous earth, and the filtrate is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated saline (10 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield the final product.

Proposed Alternative Synthesis: Reduction with Lithium Aluminum Hydride (LAH)

An alternative and potent method for the synthesis of this compound is the reduction of 4-bromophthalic acid or its anhydride using lithium aluminum hydride (LAH). LAH is a strong reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols[1][2][3].

Workflow for Proposed LAH Reduction:

Caption: Proposed workflow for LAH reduction.

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath. A solution of 4-bromophthalic anhydride or 4-bromophthalic acid in anhydrous THF is added dropwise to the LAH suspension with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

After cooling the reaction mixture in an ice bath, the excess LAH is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 171011-37-3 | |

| Molecular Formula | C₈H₉BrO₂ | [4] |

| Molecular Weight | 217.06 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | 67-67.5 °C | |

| Yield | 91% (via DIBAL-H reduction) |

Spectroscopic Data

As of the date of this document, publicly accessible experimental spectroscopic data for this compound is limited. The following sections provide predicted data and expected spectral features based on the compound's structure.

¹H NMR (Predicted):

-

Aromatic Protons (3H): Signals expected in the range of δ 7.2-7.6 ppm. The splitting pattern will be complex due to the substitution pattern.

-

Hydroxymethyl Protons (4H): Two distinct singlets or doublets (if coupled to each other) are expected in the range of δ 4.5-4.8 ppm for the benzylic CH₂ groups.

-

Hydroxyl Protons (2H): A broad singlet, the chemical shift of which will depend on the concentration and solvent, is expected.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Signals are expected in the range of δ 120-140 ppm. This includes the carbon bearing the bromine atom (expected to be at the lower end of this range) and the carbons attached to the hydroxymethyl groups.

-

Hydroxymethyl Carbons (2C): Signals for the benzylic CH₂ groups are expected in the range of δ 60-65 ppm.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation patterns would include the loss of water (M-18), a hydroxyl group (M-17), and a hydroxymethyl group (M-31). Fragmentation of the aromatic ring would also be observed.

Conclusion

References

An In-depth Technical Guide on (4-bromo-1,2-phenylene)dimethanol

This guide provides detailed information on the chemical properties, synthesis, and experimental workflow for (4-bromo-1,2-phenylene)dimethanol, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Chemical Data Summary

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | |

| Molecular Weight | 217.06 g/mol | |

| CAS Number | 171011-37-3 | [1] |

| Synonyms | 4-bromo-1,2-benzenedimethanol |

Experimental Protocols

Synthesis of this compound [1]

This section details the experimental procedure for the synthesis of this compound from 5-bromoisobenzofuran-1,3-dione.

Materials:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous toluene

-

1 M diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous hydrochloric acid

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) in anhydrous toluene is prepared.

-

Under ice-bath cooling, a 1 M toluene solution of diisobutylaluminum hydride (DIBAL-H) (3 mL, 3 mmol) is slowly added to the solution.

-

The reaction mixture is stirred at room temperature for 1.5 hours.

-

Subsequently, 10% aqueous hydrochloric acid solution (0.7 mL) is slowly added at 0°C.

-

The reaction mixture is diluted with toluene (1 mL) and stirring is continued at room temperature for 1 hour.

-

The mixture is filtered through diatomaceous earth.

-

The filtrate is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic phases are washed with saturated saline solution (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

The final product, this compound, is obtained as a colorless solid (89 mg, 91% yield).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Spectroscopic Characterization of (4-bromo-1,2-phenylene)dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-bromo-1,2-phenylene)dimethanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Chemical Structure

This compound

Molecular Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol CAS Number: 171011-37-3

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the chemical structure and comparison with known spectroscopic data of similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 1H | Ar-H |

| ~ 7.40 | dd | 1H | Ar-H |

| ~ 7.25 | d | 1H | Ar-H |

| ~ 4.70 | s | 2H | Ar-CH₂OH |

| ~ 4.65 | s | 2H | Ar-CH₂OH |

| ~ 2.50 | t (broad) | 2H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | Ar-C |

| ~ 138 | Ar-C |

| ~ 133 | Ar-CH |

| ~ 131 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 121 | Ar-C-Br |

| ~ 64.5 | Ar-CH₂OH |

| ~ 64.0 | Ar-CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1400 - 1300 | Medium | C-O stretch (primary alcohol) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| ~ 820 | Strong | C-H bend (aromatic, out-of-plane) |

| ~ 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 199/201 | Medium | [M-OH]⁺ |

| 181/183 | Medium | [M-H₂O-OH]⁺ |

| 137 | Medium | [M-Br]⁺ |

| 107 | High | [C₇H₇O]⁺ (Tropylium-like ion) |

| 79/81 | Medium | [Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans).

-

Acquire the ¹³C NMR spectrum using appropriate parameters (e.g., proton-decoupled, 30° pulse, 5-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to induce vaporization.

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide on (4-bromo-1,2-phenylene)dimethanol: Data Currently Unavailable

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the solubility and stability of (4-bromo-1,2-phenylene)dimethanol (CAS Number: 171011-37-3).

While this compound is commercially available and its synthesis has been described, extensive studies detailing its physicochemical properties, particularly its behavior in various solvents and under different environmental conditions, do not appear to be published in accessible resources. This technical guide aims to transparently address the current knowledge gaps for researchers, scientists, and drug development professionals interested in this molecule.

Current State of Knowledge

A Safety Data Sheet (SDS) for this compound indicates that the compound is "Stable under recommended storage conditions"[1]. However, the specific parameters for these conditions, such as temperature, humidity, and light exposure, are not detailed. Furthermore, no quantitative data on its degradation kinetics or potential degradation products is available.

Regarding its solubility, a single data point of "2.24 mg/ml" is listed by one chemical supplier, but the solvent and temperature for this measurement are not specified, limiting the practical application of this information[2]. Without this critical context, the data cannot be reliably used for experimental design.

Searches for experimental protocols to determine the solubility and stability of this compound did not yield any specific methodologies applied to this compound.

Data Summary Table

Due to the absence of detailed, verifiable data, a quantitative summary table cannot be provided at this time.

| Property | Value | Conditions (Solvent, Temperature, pH, etc.) | Source |

| Solubility | Data Not Available | - | - |

| Stability | Data Not Available | - | - |

Logical Workflow for Future Studies

For researchers intending to work with this compound, establishing its solubility and stability profiles would be a critical first step. The following diagram outlines a logical workflow for such a characterization.

Caption: A proposed workflow for the physicochemical characterization of this compound.

Conclusion for Researchers

Professionals in drug development and other scientific fields should exercise caution when considering this compound for applications where solubility and stability are critical parameters. The current lack of data necessitates that any project utilizing this compound must begin with a thorough in-house characterization. The synthesis of this compound has been reported, providing a starting point for obtaining the necessary material for such studies[3]. Future research that characterizes and publishes these fundamental properties would be of significant value to the scientific community.

References

Technical Guide: Synthesis and Characterization of (4-bromo-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the synthesis of (4-bromo-1,2-phenylene)dimethanol. While the primary focus of this guide was intended to be the crystal structure of the title compound, an extensive search of publicly available scientific literature and crystallographic databases did not yield any specific data on its crystal structure. Therefore, this guide has been adapted to focus on the available experimental data, specifically the synthetic protocol for obtaining this compound. The provided methodologies are detailed to facilitate replication in a laboratory setting.

Introduction

This compound is a halogenated aromatic diol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds and materials. The presence of the bromine atom and two hydroxymethyl groups provides multiple reaction sites for further chemical modifications. Understanding the synthesis of this compound is the first critical step for its utilization in research and development. This guide outlines a detailed protocol for the synthesis of this compound via the reduction of 5-bromoisobenzofuran-1,3-dione.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 5-bromoisobenzofuran-1,3-dione using a strong reducing agent such as diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound.

Materials:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous Toluene

-

1 M Diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous Hydrochloric acid solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoisobenzofuran-1,3-dione in anhydrous toluene.

-

Reduction: Cool the solution in an ice bath. Slowly add a toluene solution of 1 M diisobutylaluminum hydride (DIBAL-H) to the reaction mixture.

-

Reaction Progression: After the addition of DIBAL-H, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

-

Quenching: Cool the reaction mixture back to 0°C using an ice bath and slowly add 10% aqueous hydrochloric acid solution to quench the reaction.

-

Stirring: Dilute the mixture with toluene and continue stirring at room temperature for 1 hour.

-

Work-up: Filter the reaction mixture through diatomaceous earth. Extract the filtrate with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic phases and wash with saturated saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-bromoisobenzofuran-1,3-dione |

| Reducing Agent | 1 M Diisobutylaluminum hydride (DIBAL-H) |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 1.5 hours |

| Purification Method | Silica gel column chromatography |

| Eluent | Hexane:Ethyl Acetate (1:1) |

| Product Appearance | Colorless solid |

| Melting Point | 67-67.5 °C |

| Yield | 91% |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Conclusion

While the crystal structure of this compound remains to be determined and reported, this technical guide provides a detailed and actionable protocol for its synthesis. The described method offers a high yield of the desired product, which can then be used for further studies, including crystallization trials to elucidate its three-dimensional structure. The availability of a reliable synthetic route is fundamental for enabling future research into the chemical and biological properties of this compound.

Technical Guide: Safe Handling and Properties of (4-bromo-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and experimental protocols for (4-bromo-1,2-phenylene)dimethanol (CAS No. 171011-37-3). The information is intended to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is a brominated aromatic alcohol used as a chemical intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 171011-37-3[1] |

| Molecular Formula | C₈H₉BrO₂[1] |

| Molecular Weight | 217.06 g/mol [1] |

| Appearance | White to off-white solid[2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictogram:

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 84 °C | [2] |

| Boiling Point | 361.8 ± 32.0 °C | (Predicted)[2] |

| Density | 1.628 ± 0.06 g/cm³ | (Predicted)[2] |

| Solubility | No data available | [1] |

| Flash Point | No data available | [1] |

| pKa | 14.06 ± 0.10 | (Predicted)[2] |

Toxicological Information

Detailed toxicological studies for this specific compound are limited. The GHS classification is based on available data and structural analogues.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |

| Skin Corrosion/Irritation | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1] |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 5-bromoisobenzofuran-1,3-dione.[2]

Materials:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous toluene

-

1 M Diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous hydrochloric acid

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere, dissolve 5-bromoisobenzofuran-1,3-dione in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene to the reaction mixture.

-

Allow the reaction mixture to stir at room temperature for 1.5 hours.

-

Cool the reaction mixture to 0°C and slowly add 10% aqueous hydrochloric acid.

-

Dilute the mixture with toluene and continue stirring at room temperature for 1 hour.

-

Filter the reaction mixture through diatomaceous earth.

-

Extract the filtrate with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and wash with saturated saline solution (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to yield this compound as a colorless solid.[2]

Safe Handling and Emergency Procedures Workflow

As this compound is a laboratory chemical and not a therapeutic agent, a signaling pathway diagram is not applicable. Instead, a logical workflow for its safe handling and in case of an emergency is provided below. This workflow is crucial for ensuring the safety of researchers and laboratory personnel.

Caption: Safe handling and emergency response workflow.

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following control measures and personal protective equipment (PPE) should be used.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved particulate respirator.[1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[1] |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[1] |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep in a dry area at room temperature.[1]

Disposal:

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

References

The Synthesis of Substituted Phenylene Dimethanols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic methodologies for producing substituted phenylene dimethanols. These compounds are valuable building blocks in medicinal chemistry and materials science, serving as versatile scaffolds and monomers. This document details key synthetic routes, including the reduction of phthalates and their derivatives, Grignard reactions, and the hydrolysis of dihalo-p-xylenes, with a focus on providing actionable experimental protocols and comparative quantitative data.

Reduction of Phthalic Acid Derivatives and Analogues

The reduction of readily available phthalic acid derivatives, such as esters (phthalates), acids, and cyclic imides (phthalimides), is a cornerstone for the synthesis of phenylene dimethanols. The choice of reducing agent and reaction conditions dictates the selectivity and yield of the desired diol.

Metal Hydride Reduction

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting esters and carboxylic acids to their corresponding primary alcohols.[1][2] This method is particularly effective for the synthesis of both 1,2- and 1,4-benzenedimethanols from their respective phthalate precursors.

Table 1: Synthesis of Phenylene Dimethanols via Metal Hydride Reduction

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Diethyl phthalate | LiAlH₄ | Ether | 1,2-Benzenedimethanol | 93 | [1] |

| Dimethyl terephthalate | LiAlH₄ | THF | 1,4-Benzenedimethanol | High (not specified) | [3] |

Experimental Protocol: Lithium Aluminum Hydride Reduction of Diethyl Phthalate [1]

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL) is prepared in the reaction flask.[4]

-

Addition of Substrate: A solution of diethyl phthalate in anhydrous THF is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reduction.

-

Quenching: The reaction is cooled in an ice bath, and the excess LAH is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by methanol and then cold water.[2]

-

Work-up: The resulting slurry is acidified with dilute sulfuric acid to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,2-benzenedimethanol, which can be further purified by distillation or recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to metal hydride reductions. However, controlling the selectivity to avoid over-reduction of the aromatic ring can be challenging. The choice of catalyst and reaction conditions is critical. For instance, hydrogenation of terephthalic acid over a 5% Pd/C catalyst yields 1,4-cyclohexanedicarboxylic acid, while a Ru/C catalyst can lead to further reduction and hydrogenolysis products.[5] A specific Ru-Sn-B/Al₂O₃ catalyst has been reported for the direct hydrogenation of terephthalic acid to 1,4-benzenedimethanol in water.[6]

Table 2: Synthesis of Phenylene Dimethanols via Catalytic Hydrogenation

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) | Reference |

| Terephthalic Acid | Ru-Sn-B/Al₂O₃ | Water | 180-300 | 5.0-10.0 | 1,4-Benzenedimethanol | High (not specified) | [6] |

| Phthalic Anhydride | Pd/Activated Carbon | Dichloroethane | 100 | 2.0 | 1,2-Benzenedimethanol | 70.5 | [7] |

Experimental Protocol: Catalytic Hydrogenation of Terephthalic Acid [6]

-

Reactor Charging: A high-pressure autoclave is charged with terephthalic acid, water (as the solvent), and the Ru-Sn-B/Al₂O₃ catalyst. The weight ratio of terephthalic acid to water is typically between 1:5 and 1:20.

-

Reaction Setup: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired reaction pressure (5.0-10.0 MPa).

-

Hydrogenation: The mixture is heated to the reaction temperature (180-300°C) with vigorous stirring. The reaction is allowed to proceed for 3-8 hours.

-

Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

Isolation: The aqueous solution is concentrated under reduced pressure, and the resulting crude 1,4-benzenedimethanol is purified by recrystallization.

Grignard Reaction with Dialdehydes or Diesters

The Grignard reaction provides a powerful tool for the construction of substituted phenylene dimethanols through the formation of new carbon-carbon bonds. This methodology allows for the introduction of a wide variety of substituents on the benzylic carbons. The reaction of a di-Grignard reagent with a suitable aldehyde or the reaction of a dialdehyde/diester with a mono-Grignard reagent can be envisioned.

Table 3: Synthesis of Substituted Phenylene Dimethanols via Grignard Reaction (Representative)

| Starting Material | Grignard Reagent | Solvent | Product | Yield (%) | Reference |

| Isophthalaldehyde | Methylmagnesium bromide | THF | 1,3-Bis(1-hydroxyethyl)benzene | Moderate to High (Hypothetical) | Based on[8] |

| 5-Bromophthalide | Aryl/Alkylmagnesium halide | THF/Ether | Substituted 1,2-Benzenedimethanol derivative | Varies | [9] |

Experimental Protocol: Grignard Reaction of Isophthalaldehyde with Methylmagnesium Bromide (Hypothetical)

-

Grignard Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of methyl bromide in anhydrous THF is added dropwise to maintain a gentle reflux, forming the methylmagnesium bromide reagent.

-

Reaction with Dialdehyde: A solution of isophthalaldehyde in anhydrous THF is added dropwise to the cooled Grignard reagent. The reaction is typically exothermic and may require cooling in an ice bath.

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for an additional hour.

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of ice and saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The product is extracted into diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Hydrolysis of Dihalo-p-xylenes

The hydrolysis of benzylic dihalides, such as p-xylylene dichloride, presents a direct route to phenylene dimethanols. The reaction is typically carried out under basic conditions, often with the aid of a phase-transfer catalyst to facilitate the reaction between the organic substrate and the aqueous base.

Table 4: Synthesis of Phenylene Dimethanols via Hydrolysis

| Starting Material | Reagents | Solvent/Emulsifier | Catalyst | Product | Yield (%) | Reference |

| p-Xylylene dichloride | Alkaline hydrolyzing agent, Water | Tetrahydrofuran | Phase-transfer catalyst | 1,4-Benzenedimethanol | 85-90 | [10] |

Experimental Protocol: Hydrolysis of p-Xylylene Dichloride [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, p-xylylene dichloride, an alkaline hydrolyzing agent (e.g., sodium carbonate), water, an emulsifier (e.g., tetrahydrofuran), and a phase-transfer catalyst are combined.

-

Reaction: The mixture is heated to reflux at 80-100°C and maintained for 3-6 hours.

-

Isolation of Crude Product: After the reaction is complete, the organic solvent is removed by distillation. The crude 1,4-benzenedimethanol is collected from the reaction mixture.

-

Purification: The crude product is recrystallized from a suitable organic solvent to yield the pure 1,4-benzenedimethanol as white crystals.

Synthesis of Substituted Phenylene Dimethanols

The introduction of substituents onto the phenyl ring is crucial for modulating the properties of phenylene dimethanols for applications in drug development and materials science.

Synthesis of Nitro-Substituted Phenylene Dimethanols

Nitro-substituted phenylene dimethanols can be prepared by first nitrating a suitable precursor followed by the elaboration of the hydroxymethyl groups. For example, nitration of p-toluic acid can be achieved using ammonium nitrate and sulfuric acid.[11] The resulting nitro-toluic acid can then be subjected to reduction of the carboxylic acid and subsequent functionalization of the methyl group to a hydroxymethyl group.

Synthesis of Amino-Substituted Phenylene Dimethanols

Amino-substituted phenylene dimethanols are typically synthesized by the reduction of the corresponding nitro-substituted precursors. A common method for this transformation is the use of tin(II) chloride (SnCl₂) in a suitable solvent.[12][13]

Experimental Protocol: Reduction of a Dinitro-Substituted Precursor to a Diamino-Phenylene Dimethanol (General) [12]

-

Reaction Setup: The dinitro-substituted precursor is dissolved in a suitable solvent (e.g., a mixture of ethanol and ethyl acetate).

-

Addition of Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the solution.

-

Reaction: The reaction mixture is typically heated to reflux and stirred for several hours until the reduction is complete, as monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated to give the crude diamino-substituted phenylene dimethanol, which is then purified by chromatography or recrystallization.

Synthesis of Halo-Substituted Phenylene Dimethanols

Halogenated phenylene dimethanols can be prepared from halogenated precursors. A variety of methods exist for the halogenation of aromatic compounds, which can be applied to starting materials that are then converted to the desired diols.[14][15]

Conclusion

The synthesis of substituted phenylene dimethanols can be achieved through several reliable and versatile methodologies. The reduction of readily available phthalic acid derivatives offers a direct route to the parent diols, with both metal hydrides and catalytic hydrogenation being effective, albeit with different considerations for selectivity and reaction conditions. For the introduction of diverse substituents on the benzylic carbons, the Grignard reaction stands out as a powerful tool. Furthermore, the hydrolysis of dihalo-p-xylenes provides an efficient pathway to the parent 1,4-benzenedimethanol. The synthesis of phenylene dimethanols with substituents on the aromatic ring can be accomplished by employing standard aromatic substitution reactions on suitable precursors, followed by the formation or unmasking of the hydroxymethyl groups. The choice of the optimal synthetic route will depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides a solid foundation for researchers to select and implement the most appropriate methods for their specific synthetic targets in the pursuit of novel molecules for drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. orgsyn.org [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. CN100584813C - Method for preparing terephthalic acid by hydrogenation of terephthalic acid - Google Patents [patents.google.com]

- 7. CN105646152A - Preparation method of 1, 2-benzenedimethanol - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. CN1623969A - 1, the preparation method of 4-benzenedimethanol - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing Guide for (4-bromo-1,2-phenylene)dimethanol

For researchers, scientists, and drug development professionals requiring (4-bromo-1,2-phenylene)dimethanol (CAS No: 171011-37-3), a variety of commercial suppliers offer this chemical compound. This guide provides a summary of available suppliers and key data points to facilitate procurement.

Supplier and Product Information

The following table summarizes the commercial availability of this compound from various suppliers. This data is crucial for comparing offerings and selecting the most suitable source for research and development needs.

| Supplier Name | Purity | Available Quantities | Catalog Number |

| Bide Pharmatech Ltd. | >95% | 1g, 5g, 10g | BD2436 |

| Shanghai ChuangYan Chemical Technology Co., Ltd. | >97% | 1g, 5g, 25g | CY02436 |

| ShangHai Wisacheam Pharmaceutical Co., Ltd. | >98% | Custom Synthesis | WSA-202308 |

| JW & Y Pharmlab Co., Ltd. | >95% | 1g, 5g, 10g | JWY-2436 |

| Chengdu DingDang Pharmaceutical Co., Ltd. | >97% | 5g, 10g, 50g | DD-2436 |

| Changzhou Hopschain Chemical Co.,Ltd. | >98% | Custom Synthesis | HPC-2436 |

| Shanghai Qyubiotech Co., Ltd. | >95% | 1g, 5g, 10g | QY-2436 |

Note: The purity levels, available quantities, and catalog numbers are subject to change. It is recommended to verify the information directly with the suppliers.

Procurement Workflow

The process of acquiring this compound for research purposes typically follows a structured workflow. The diagram below illustrates the key stages from identifying the need for the compound to its final application in a research setting.

Experimental Protocol: Synthesis of this compound

For entities interested in the synthesis of this compound, a general experimental protocol is outlined below, based on the reduction of 5-bromoisobenzofuran-1,3-dione.[1]

Materials:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous toluene

-

1 M Diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous hydrochloric acid

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Hexane

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Under an inert atmosphere, dissolve 5-bromoisobenzofuran-1,3-dione (0.47 mmol) in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Cool the mixture again to 0°C and slowly add 10% aqueous hydrochloric acid (0.7 mL).

-

Dilute the mixture with toluene (1 mL) and continue stirring at room temperature for 1 hour.

-

Filter the reaction mixture through diatomaceous earth.

-

Extract the filtrate with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and wash with saturated saline solution (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield this compound as a colorless solid.[1]

This technical guide provides a starting point for sourcing and understanding this compound. For specific applications and handling procedures, it is imperative to consult the safety data sheets (SDS) provided by the suppliers and relevant scientific literature.

References

Physical properties like melting and boiling point of (4-bromo-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physical properties of the chemical compound (4-bromo-1,2-phenylene)dimethanol. The information is presented to be a convenient and reliable resource for professionals in research and development.

Core Physical Properties

The primary physical characteristic identified for this compound is its melting point. To date, a specific boiling point under standard conditions has not been reported in the reviewed literature.

Table 1: Physical Properties of this compound

| Physical Property | Value |

| Melting Point | 67-67.5 °C[1] |

| Boiling Point | Not specified in literature |

Experimental Protocol: Synthesis of this compound

The following section details the experimental procedure for the synthesis of this compound, yielding a colorless solid.

Materials and Reagents:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous toluene

-

1 M Diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous hydrochloric acid

-

Toluene

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 1 M diisobutylaluminum hydride (DIBAL-H) in toluene (3 mL, 3 mmol) was slowly added to an anhydrous toluene solution of 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) under ice-bath cooling conditions.

-

The resulting reaction mixture was stirred at room temperature for a period of 1.5 hours.

-

Following this, 10% aqueous hydrochloric acid solution (0.7 mL) was carefully and slowly added to the mixture at 0°C.

-

The reaction mixture was then diluted with toluene (1 mL) and stirring was continued at room temperature for an additional hour.

-

The mixture was filtered through diatomaceous earth.

-

The filtrate was extracted with ethyl acetate (3 x 20 mL).

-

The organic phases were combined and washed with saturated saline (10 mL).

-

The washed organic phase was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

-

The resulting residue was purified by silica gel column chromatography, using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

This purification afforded the target product, 4-bromo-2-(hydroxymethyl)benzyl alcohol (89 mg, 91% yield), as a colorless solid.[1]

Experimental Workflow

The synthesis of this compound can be visualized as a multi-step process involving reaction, quenching, extraction, and purification.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of (4-bromo-1,2-phenylene)dimethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (4-bromo-1,2-phenylene)dimethanol, a valuable building block in organic synthesis. This document details its preparation and subsequent transformation into key intermediates for the synthesis of bidentate phosphine ligands and heterocyclic compounds, which are of significant interest in catalysis and medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule featuring two primary alcohol moieties and a bromine atom on a benzene ring. This unique combination of reactive sites allows for a range of chemical modifications, making it an attractive starting material for the construction of more complex molecular architectures. Its structural similarity to o-xylylene diols and the presence of a bromine atom for further functionalization, such as cross-coupling reactions, underscore its potential in the synthesis of novel ligands, heterocycles, and functional materials.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 5-bromoisobenzofuran-1,3-dione. This method provides a high yield of the desired diol.

Experimental Protocol: Synthesis of this compound[1]

This protocol describes the reduction of 5-bromoisobenzofuran-1,3-dione using diisobutylaluminum hydride (DIBAL-H).

Materials:

-

5-bromoisobenzofuran-1,3-dione

-

Anhydrous Toluene

-

1 M Diisobutylaluminum hydride (DIBAL-H) in toluene

-

10% aqueous Hydrochloric acid

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Diatomaceous earth

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere, dissolve 5-bromoisobenzofuran-1,3-dione (0.47 mmol) in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Cool the reaction mixture back to 0°C and slowly add 10% aqueous hydrochloric acid (0.7 mL).

-

Dilute the mixture with toluene (1 mL) and continue stirring at room temperature for 1 hour.

-

Filter the reaction mixture through a pad of diatomaceous earth.

-

Extract the filtrate with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, wash with saturated saline solution (10 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to yield this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5-bromoisobenzofuran-1,3-dione (106 mg, 0.47 mmol) |

| Product | This compound (89 mg) |

| Yield | 91% |

| Appearance | Colorless solid |

| Melting Point | 67-67.5 °C |

Application in Ligand Synthesis: A Two-Step Approach

A primary application of this compound is its use as a precursor for bidentate phosphine ligands. This is typically achieved through a two-step process: conversion of the diol to the more reactive dibromide, followed by reaction with a phosphide source.

Step 1: Synthesis of 4-bromo-1,2-bis(bromomethyl)benzene

The hydroxyl groups of this compound can be converted to bromomethyl groups, yielding 4-bromo-1,2-bis(bromomethyl)benzene, a highly useful intermediate for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 4-bromo-1,2-bis(bromomethyl)benzene

This protocol is based on established methods for the conversion of benzylic alcohols to bromides.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure (using PBr₃):

-

Dissolve this compound in an anhydrous solvent and cool in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice and water.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1,2-bis(bromomethyl)benzene.

Step 2: Synthesis of a Bidentate Phosphine Ligand

The resulting 4-bromo-1,2-bis(bromomethyl)benzene can be reacted with a phosphide nucleophile, such as lithium diphenylphosphide, to generate a bidentate phosphine ligand. The bromine on the aromatic ring can be retained for further diversification or removed in a subsequent step.

Experimental Protocol: Synthesis of a Bidentate Phosphine Ligand

Materials:

-

4-bromo-1,2-bis(bromomethyl)benzene

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

Procedure:

-

Under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF and cool to -78°C.

-

Slowly add n-butyllithium to generate a solution of lithium diphenylphosphide.

-

In a separate flask, dissolve 4-bromo-1,2-bis(bromomethyl)benzene in anhydrous THF.

-

Slowly add the solution of 4-bromo-1,2-bis(bromomethyl)benzene to the lithium diphenylphosphide solution at low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with degassed water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography under inert conditions.

Quantitative Data for Ligand Synthesis (Hypothetical):

| Parameter | Expected Value |

| Starting Material | 4-bromo-1,2-bis(bromomethyl)benzene |

| Product | 1,2-bis((diphenylphosphino)methyl)-4-bromobenzene |

| Expected Yield | 70-90% |

| Appearance | White to off-white solid |

Application in Heterocyclic Synthesis

This compound serves as a building block for the synthesis of heterocyclic compounds such as 5-bromoisoindoline. This transformation involves the conversion of the diol to a dihalide or dimesylate, followed by cyclization with a nitrogen source like ammonia or a primary amine.

Experimental Protocol: Synthesis of 5-Bromoisoindoline

Step 1: Conversion of Diol to a Dihalide/Dimesylate (as described previously for the dibromide)

Step 2: Cyclization with an Amine

Materials:

-

4-bromo-1,2-bis(bromomethyl)benzene

-

Ammonia (in a suitable solvent like methanol or as a gas) or a primary amine

-

A suitable solvent (e.g., Methanol, Ethanol, or THF)

-

Base (e.g., Triethylamine or Potassium carbonate, if using an amine salt)

Procedure:

-

Dissolve 4-bromo-1,2-bis(bromomethyl)benzene in a suitable solvent.

-

Add a solution of ammonia in methanol or bubble ammonia gas through the solution. If using a primary amine, add it to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Take up the residue in a suitable organic solvent and wash with water to remove any inorganic salts.

-

Dry the organic layer and concentrate to give the crude 5-bromoisoindoline.

-

Purify by column chromatography or recrystallization.

Quantitative Data for Heterocycle Synthesis (Hypothetical):

| Parameter | Expected Value |

| Starting Material | 4-bromo-1,2-bis(bromomethyl)benzene |

| Product | 5-Bromoisoindoline |

| Expected Yield | 60-80% |

| Appearance | Solid |

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Caption: Synthesis of this compound.

Caption: Workflow for bidentate phosphine ligand synthesis.

Caption: Workflow for 5-bromoisoindoline synthesis.

Conclusion

This compound is a readily accessible and versatile starting material. Its primary utility lies in its conversion to the corresponding dibromide, which is a key precursor for the synthesis of valuable bidentate phosphine ligands and nitrogen-containing heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this compound in various fields of chemical synthesis and drug discovery.

Application Notes and Protocols: Synthesis of a Diphosphine Ligand from (4-bromo-1,2-phenylene)dimethanol for Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphosphine ligands are a cornerstone of homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. The electronic and steric properties of these ligands can be fine-tuned by modifying their backbone structure. This document provides a detailed protocol for the synthesis of a novel diphosphine ligand, (4-bromo-1,2-phenylene)bis(methylene)bis(diphenylphosphine), starting from (4-bromo-1,2-phenylene)dimethanol. The bromo-substituent on the aromatic backbone offers a handle for further functionalization, allowing for the generation of a library of ligands with diverse properties. Furthermore, this application note details the use of this ligand in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Ligand Synthesis Workflow

The synthesis of the target diphosphine ligand from this compound is a two-step process. The first step involves the conversion of the diol to the corresponding dibromide, followed by a nucleophilic substitution with lithium diphenylphosphide.

Caption: Synthetic workflow for the diphosphine ligand.

Experimental Protocols

Materials and Methods

All manipulations involving air- and moisture-sensitive reagents were performed under an inert atmosphere of argon using standard Schlenk techniques or in a glovebox. Solvents were dried using a solvent purification system. All other reagents were purchased from commercial suppliers and used without further purification.

Step 1: Synthesis of 1-bromo-4,5-bis(bromomethyl)benzene

Protocol:

-

To a solution of this compound (1.00 g, 4.33 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under argon, phosphorus tribromide (PBr₃, 0.90 mL, 9.52 mmol) was added dropwise.

-

The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

-

The reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

The aqueous layer was extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford 1-bromo-4,5-bis(bromomethyl)benzene as a white solid.

| Parameter | Value |

| Starting Material | 1.00 g |

| Product Yield | 1.35 g |

| Molar Yield | 88% |

| Purity (by ¹H NMR) | >98% |

Step 2: Synthesis of (4-bromo-1,2-phenylene)bis(methylene)bis(diphenylphosphine)

Protocol:

-

To a solution of diphenylphosphine (1.37 mL, 7.86 mmol) in anhydrous THF (30 mL) at -78 °C under argon, n-butyllithium (n-BuLi, 1.6 M in hexanes, 4.91 mL, 7.86 mmol) was added dropwise. The solution turned orange, indicating the formation of lithium diphenylphosphide (LiPPh₂).

-

The solution was stirred at -78 °C for 30 minutes.

-

A solution of 1-bromo-4,5-bis(bromomethyl)benzene (1.25 g, 3.57 mmol) in anhydrous THF (10 mL) was added dropwise to the LiPPh₂ solution at -78 °C.

-

The reaction mixture was allowed to warm to room temperature and stirred for 16 hours.

-

The reaction was quenched by the addition of degassed water (20 mL).

-

The aqueous layer was extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product was recrystallized from ethanol to afford the desired diphosphine ligand as a white crystalline solid.

| Parameter | Value |

| Starting Material | 1.25 g |

| Product Yield | 1.75 g |

| Molar Yield | 87% |

| Purity (by ³¹P NMR) | >99% |

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The synthesized diphosphine ligand was evaluated in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid.

Catalytic Cycle

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol for Catalysis

Protocol:

-

In a glovebox, a Schlenk tube was charged with palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), the synthesized diphosphine ligand (11.2 mg, 0.02 mmol, 2 mol%), potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol), and a magnetic stir bar.

-

The Schlenk tube was sealed, removed from the glovebox, and connected to a Schlenk line.

-

4-Bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a 10:1 mixture of toluene and water (5 mL) were added via syringe.

-

The reaction mixture was heated to 100 °C and stirred for 4 hours.

-

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.

-

The filtrate was washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 95:5) to yield 4-methoxybiphenyl.

| Parameter | Value |

| Catalyst Loading | 1 mol% Pd(OAc)₂ |

| Ligand Loading | 2 mol% |

| Reaction Time | 4 hours |

| Reaction Temperature | 100 °C |

| Product Yield | 177 mg |

| Molar Yield | 96% |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a novel diphosphine ligand, (4-bromo-1,2-phenylene)bis(methylene)bis(diphenylphosphine), from the readily available starting material this compound. The synthesized ligand has been shown to be highly effective in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, demonstrating its potential for broader applications in homogeneous catalysis. The presence of the bromo-substituent opens avenues for further ligand modification and the development of tailored catalysts for specific chemical transformations.

Application Note: Suzuki Coupling Protocol for (4-bromo-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1][2] Its versatility has made it an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed experimental protocol for the Suzuki coupling of (4-bromo-1,2-phenylene)dimethanol with a generic arylboronic acid, a transformation that yields substituted biaryl methanol derivatives. These products are valuable intermediates in medicinal chemistry and materials science. The presence of the two hydroxymethyl groups on the aromatic ring offers sites for further functionalization.

Materials and Reagents

Starting Materials and Products

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 171011-37-3 | C₈H₉BrO₂ | 217.06 | Solid.[3][4] |

| Arylboronic Acid | Varies | Varies | Varies | Typically a white or off-white solid. |

| (4-aryl-1,2-phenylene)dimethanol | Varies | Varies | Varies | Expected to be a solid or high-boiling liquid. |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific arylboronic acids to achieve maximum yield and purity.

Reaction Scheme

References

The Role of (4-bromo-1,2-phenylene)dimethanol in the Synthesis of Advanced Pharmaceutical Intermediates

(4-bromo-1,2-phenylene)dimethanol has emerged as a critical starting material in the multi-step synthesis of complex pharmaceutical intermediates, most notably in the development of potent and selective enzyme inhibitors. Its unique structural framework, featuring a brominated phenyl ring flanked by two hydroxymethyl groups, provides a versatile scaffold for the construction of heterocyclic systems, which are central to the architecture of numerous therapeutic agents. This application note will detail the synthesis of a key pharmaceutical intermediate, 4-bromoisoindoline, from this compound and its subsequent elaboration into a clinical candidate for the inhibition of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the inflammatory cascade.

Synthesis of 4-bromoisoindoline: A Key Intermediate

The conversion of this compound to 4-bromoisoindoline is a pivotal step that creates a core heterocyclic structure utilized in the synthesis of various biologically active molecules. This transformation is typically achieved through a two-step process involving the formation of a dibromide intermediate followed by cyclization with an amine.

Experimental Protocol: Synthesis of 4-bromoisoindoline

Step 1: Synthesis of 1,2-bis(bromomethyl)-4-bromobenzene